(R)-6-Hydroxynicotine
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance, odor, and other physical characteristics.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires a detailed knowledge of organic chemistry and the ability to interpret chemical equations.Molecular Structure Analysis
This involves the use of various spectroscopic methods (like NMR, IR, Mass Spectrometry) to determine the structure of the compound. Crystallography might be used if the compound forms crystals.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the mechanisms of these reactions and the conditions under which they occur.Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties like acidity, basicity, and reactivity with other substances are also studied.Scientific Research Applications
Degradation of Nicotine in Tobacco Waste : Shinella sp. strain HZN7 metabolizes nicotine into non-toxic compounds via the pyridine and pyrrolidine pathways. This strain can degrade (R)-nicotine into (R)-6-hydroxynicotine but not further, indicating its potential in nicotine detoxification (Qiu et al., 2014).
Synthesis of Valuable Chemicals : Pseudomonas fluorescens TN5 can convert 6-hydroxynicotinate into valuable chemicals like 2,5-dihydroxypyridine, which has applications as a plant growth hormone, herbicide, and in cancer therapy (Nakano et al., 1999).
Biocatalysis for Chemical Production : Agrobacterium tumefaciens S33 has been genetically engineered to accumulate 6-hydroxynicotine, which can be used to produce valuable chemicals from tobacco and its wastes. This offers a green strategy for biomass utilization (Yu et al., 2017).
Enzymatic Hydroxylation for Industrial Applications : A process using microorganisms of the genera Pseudomonas, Bacillus, or Achromobacter for the enzymatic hydroxylation of nicotinic acid to 6-hydroxynicotinic acid has been developed. This method can be used in the same process step as product formation without further decomposition (Mizon, 1995).
Understanding Chemical Properties : Studies on the gas-phase structure of deprotonated 6-hydroxynicotinic acid have provided insights into its structural properties and potential applications in various industrial products (van Stipdonk et al., 2014).
Synthesis of Organometallic Compounds : Research on the synthesis and structure characterization of triorganotin(IV) pyridinecarboxylates using 6-hydroxynicotinic acid reveals applications in the field of organometallic chemistry (Gao et al., 2008).
Safety And Hazards
This involves understanding the toxicology of the compound and its impact on human health and the environment. It includes studying the compound’s Material Safety Data Sheet (MSDS).
Future Directions
This involves predicting or proposing future research directions. For example, if the compound is a drug, future directions might include improving its synthesis, reducing its side effects, or increasing its efficacy.
properties
IUPAC Name |
5-[(2R)-1-methylpyrrolidin-2-yl]-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-6-2-3-9(12)8-4-5-10(13)11-7-8/h4-5,7,9H,2-3,6H2,1H3,(H,11,13)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRCOGLZUCICIV-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1C2=CNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90331451 | |
Record name | d-6-Hydroxynicotine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90331451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2R)-1-methylpyrrolidin-2-yl]pyridin-2-ol | |
CAS RN |
22956-40-7 | |
Record name | d-6-Hydroxynicotine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90331451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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